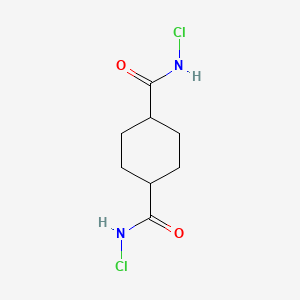
1,4-Cyclohexanedicarboxamide, N,N'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is an organic compound with the molecular formula C8H14N2O2 It is a derivative of cyclohexane, where two carboxamide groups are attached to the 1 and 4 positions of the cyclohexane ring, and both amide groups are chlorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound back to its non-chlorinated form.
Substitution: The chlorinated amide groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dicarboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated amide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,4-dicarboxamide: The non-chlorinated analog of 1,4-Cyclohexanedicarboxamide, N,N’-dichloro-.
Cyclohexane-1,4-dicarboxylic acid: The oxidized form of the compound.
N,N’-Dichlorobenzamide: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
Uniqueness
1,4-Cyclohexanedicarboxamide, N,N’-dichloro- is unique due to its chlorinated amide groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, where its specific properties can be leveraged to achieve desired outcomes.
Eigenschaften
CAS-Nummer |
60525-38-4 |
|---|---|
Molekularformel |
C8H12Cl2N2O2 |
Molekulargewicht |
239.10 g/mol |
IUPAC-Name |
1-N,4-N-dichlorocyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
BLFHVRDDWNQFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)NCl)C(=O)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


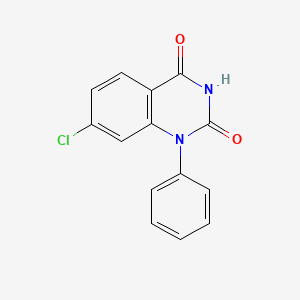
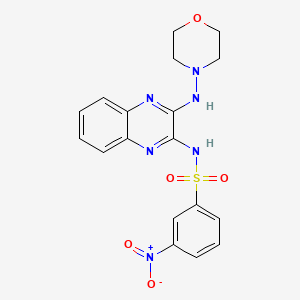
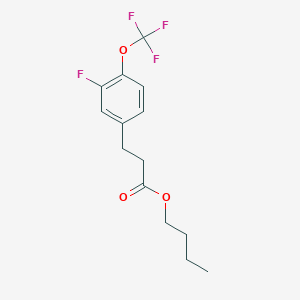
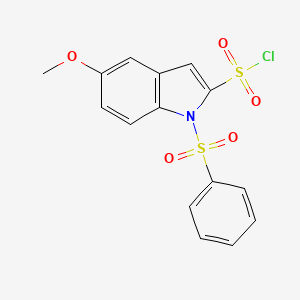
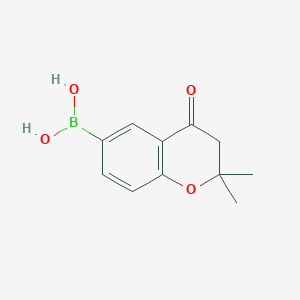
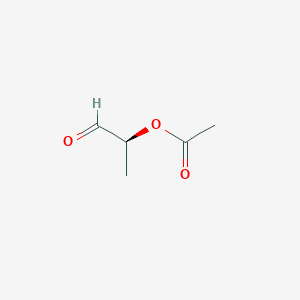
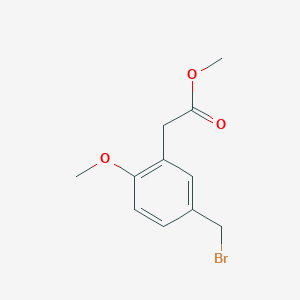
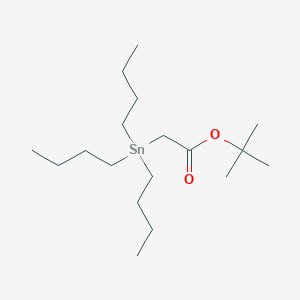
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)
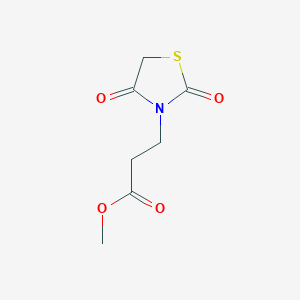

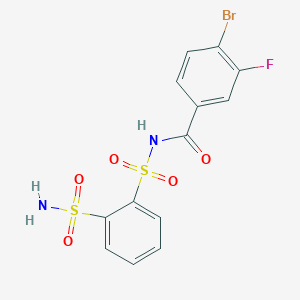
![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
